molecular formula C16H11N3O3S B14342420 1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- CAS No. 100476-50-4

1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)-

Cat. No.: B14342420
CAS No.: 100476-50-4
M. Wt: 325.3 g/mol
InChI Key: GYBBMXSOLNGVNU-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole-2(3H)-thione derivatives may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxadiazole-2-oxides, hydrazides, amines, and various substituted oxadiazole derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In biological systems, these compounds often interact with molecular targets such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoxazole moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

100476-50-4

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

5-[[4-(1,3-benzoxazol-2-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H11N3O3S/c23-16-19-18-14(22-16)9-20-11-7-5-10(6-8-11)15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,19,23)

InChI Key

GYBBMXSOLNGVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OCC4=NNC(=S)O4

Origin of Product

United States

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